N,N'-bis(2-fluorophenyl)isophthalamide
Description
N,N'-bis(2-fluorophenyl)isophthalamide is a synthetic aromatic diamide compound featuring an isophthalamide core (benzene-1,3-dicarboxamide) with two 2-fluorophenyl groups attached to the amide nitrogen atoms.
Properties
IUPAC Name |
1-N,3-N-bis(2-fluorophenyl)benzene-1,3-dicarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14F2N2O2/c21-15-8-1-3-10-17(15)23-19(25)13-6-5-7-14(12-13)20(26)24-18-11-4-2-9-16(18)22/h1-12H,(H,23,25)(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGMBMIKWVLIQJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC(=CC=C2)C(=O)NC3=CC=CC=C3F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N,N’-bis(2-fluorophenyl)isophthalamide typically involves the reaction of isophthaloyl chloride with 2-fluoroaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. The use of automated reactors and continuous flow processes can enhance the efficiency and scalability of the production.
Chemical Reactions Analysis
N,N’-bis(2-fluorophenyl)isophthalamide can undergo various chemical reactions, including:
Substitution Reactions: The fluorophenyl groups can participate in electrophilic aromatic substitution reactions, where the fluorine atoms can be replaced by other substituents under appropriate conditions.
Hydrolysis: The amide bonds in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and amines.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations would depend on the desired outcome.
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed from these reactions vary based on the specific reaction conditions and reagents used .
Scientific Research Applications
N,N’-bis(2-fluorophenyl)isophthalamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials. Its unique structure allows for the exploration of new chemical reactivity and properties.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions. Its fluorinated aromatic rings may enhance binding affinity and specificity in biological systems.
Medicine: Research into potential therapeutic applications, such as the development of new drugs or diagnostic agents, is ongoing. The compound’s ability to interact with biological targets makes it a candidate for further investigation.
Mechanism of Action
The mechanism of action of N,N’-bis(2-fluorophenyl)isophthalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl groups can enhance the compound’s binding affinity through hydrophobic interactions and hydrogen bonding. The isophthalamide core provides a rigid scaffold that can position the fluorophenyl groups optimally for target binding. The exact pathways and molecular targets involved would depend on the specific application and biological context .
Comparison with Similar Compounds
Comparison with Similar Compounds
N,N’-bis(2-mercaptoethyl)isophthalamide (NBMI)
- Substituents : 2-mercaptoethyl (-CH₂CH₂SH) groups.
- Key Properties/Activities :
- Acts as a lipid-soluble thiol-redox antioxidant and heavy metal chelator with high affinity for Hg²⁺, Pb²⁺, and Cd²⁺ .
- Attenuates mercury-induced phospholipase D (PLD) activation in endothelial cells by 48–86% at 10–50 µM concentrations .
- Restores intracellular glutathione (GSH) levels depleted by mercury exposure .
- Applications :
N,N’-bis(3-hydroxyphenyl)isophthalamide
- Substituents : 3-hydroxyphenyl groups.
- Key Properties/Activities: Exhibits diverse non-covalent interactions (O–H···O hydrogen bonding, π–π stacking, C–H···O contacts) in crystal structures . Conformational flexibility due to syn/anti arrangements of phenolic units .
- Applications :
N,N'-1,3-bis(4-methylpyridin-2-yl)isophthalamide (4-MPI)
- Substituents : 4-methylpyridin-2-yl groups.
- Key Properties/Activities: Synthesized via reaction of isophthaloyl chloride with 2-amino-4-methylpyridine . Structural isomerism with N,N'-1,3-bis(5-methylpyridin-2-yl)isophthalamide (5-MPI) influences coordination chemistry and solubility .
Dimeric N,N′-bis(carbamoyl-propyl)-isophthalamide
- Substituents : Carbamoyl-propyl spacer.
- Key Properties/Activities: Used as a linker in dimeric ADAM8 inhibitors (e.g., compound 1), enhancing potency and reducing cytotoxicity compared to monomers .
- Applications :
N,N'-bis(3-hydroxypropyl)isophthalamide
- Substituents : 3-hydroxypropyl groups.
- Key Properties/Activities :
- Applications :
Data Tables
Table 1: Structural and Functional Comparison of Isophthalamide Derivatives
Table 2: Efficacy of NBMI in Attenuating Mercury-Induced PLD Activation
| Mercury Compound | NBMI Concentration (µM) | PLD Activation Inhibition (%) | Reference |
|---|---|---|---|
| Mercury(II) chloride | 10 | 48 | |
| 25 | 65 | ||
| 50 | 86 | ||
| Methylmercury | 10 | 67 | |
| 25 | 53 | ||
| 50 | 72 | ||
| Thimerosal | 10 | 58 | |
| 25 | 76 | ||
| 50 | 80 |
Key Research Findings and Implications
- NBMI vs. Traditional Chelators : NBMI outperforms dimercaptosuccinic acid (DMSA) in attenuating thimerosal-induced PLD activation (80% vs. 43% inhibition at 50 µM), highlighting its superior thiol-protective efficacy .
- Dimeric Designs : The carbamoyl-propyl spacer in dimeric isophthalamides demonstrates reduced cytotoxicity in inhibitor pipelines, a strategy applicable to fluorinated variants for enhanced therapeutic index .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
